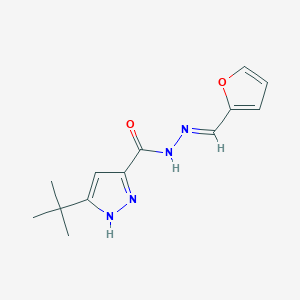
3-tert-butyl-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide
Overview
Description
3-tert-butyl-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 3-tert-butyl-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide involves its ability to inhibit the activity of specific enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation in various tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of enzymes involved in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-tert-butyl-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide in lab experiments is its ability to inhibit specific enzymes involved in various biological processes. This makes it a potential candidate for drug development. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-tert-butyl-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide. One potential direction is to explore its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its potential as an anti-inflammatory agent in various tissues. Additionally, further research can be conducted to improve its solubility in water, which can enhance its bioavailability and potential use in various lab experiments.
In conclusion, this compound is a chemical compound that has shown promising results in various fields of scientific research. Its ability to inhibit specific enzymes involved in various biological processes makes it a potential candidate for drug development. Further research is needed to explore its potential applications and improve its solubility in water.
Scientific Research Applications
3-tert-butyl-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results as an anti-inflammatory agent, a potential drug candidate for the treatment of cancer, and as a potential inhibitor of enzymes involved in neurodegenerative diseases.
properties
IUPAC Name |
5-tert-butyl-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)11-7-10(15-16-11)12(18)17-14-8-9-5-4-6-19-9/h4-8H,1-3H3,(H,15,16)(H,17,18)/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZURRTSLVCKNNG-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



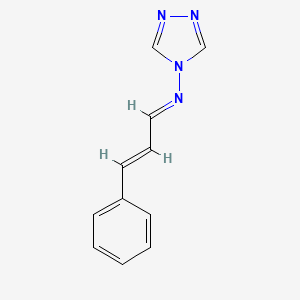
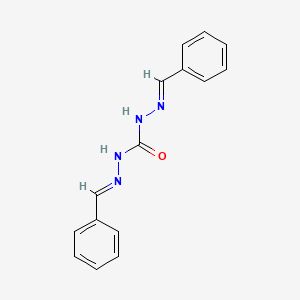
![4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline}](/img/structure/B3840978.png)
![1-[6-(3-methylphenoxy)hexyl]-1H-imidazole](/img/structure/B3840980.png)
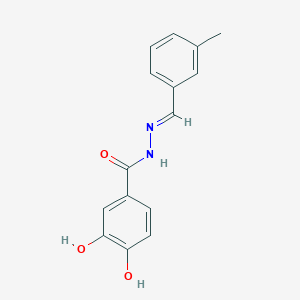

![1,7,7-trimethyl-2,6-dioxatricyclo[6.2.2.0~4,9~]dodecane-3,5-dione](/img/structure/B3840991.png)
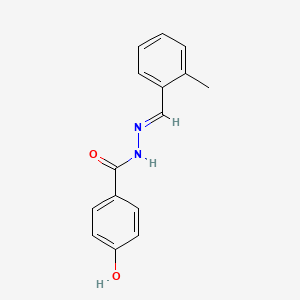
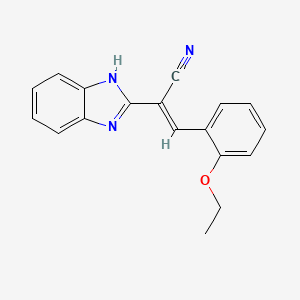

![N'-[2-(benzyloxy)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B3841020.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-3-piperidinamine](/img/structure/B3841046.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B3841061.png)